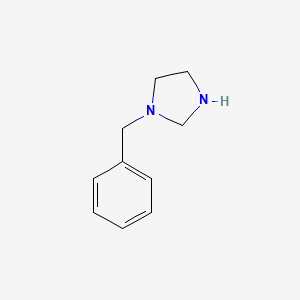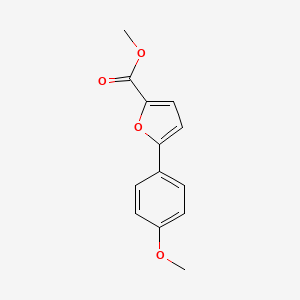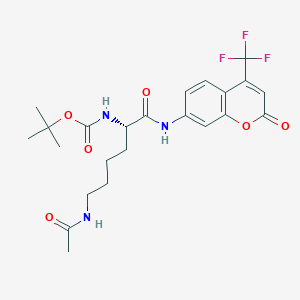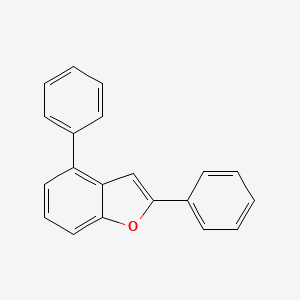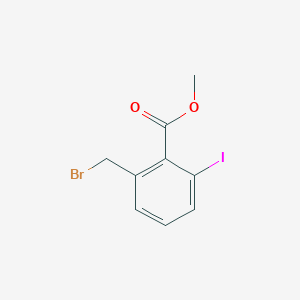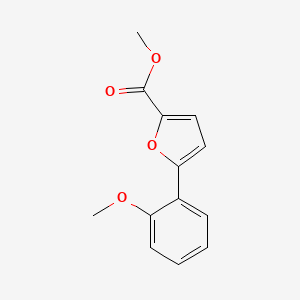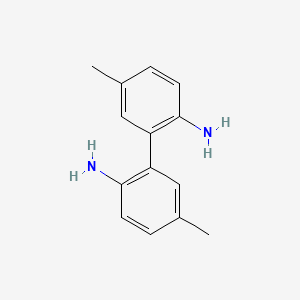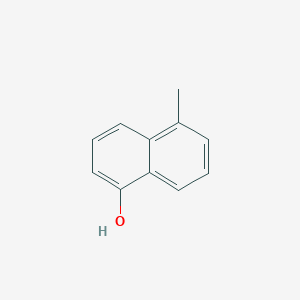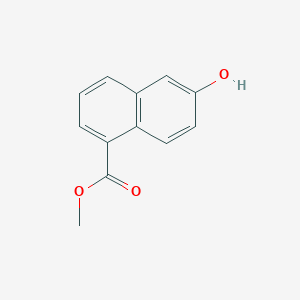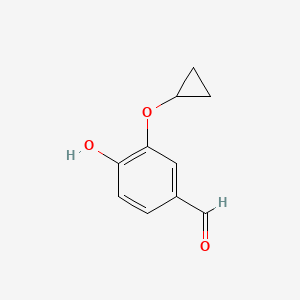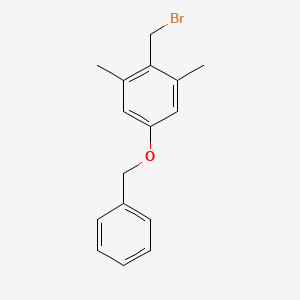![molecular formula C34H28N2O4 B1624410 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione CAS No. 243670-16-8](/img/structure/B1624410.png)
2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione
Übersicht
Beschreibung
2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione (BAPPD) is a chemical compound that has recently gained attention in the scientific community due to its potential applications in chemical synthesis and scientific research. BAPPD is a versatile compound that can be used as a starting material in chemical synthesis, as a substrate for biochemical and physiological studies, and as an inhibitor of certain enzymes.
Wissenschaftliche Forschungsanwendungen
2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione has been used as a substrate in a variety of scientific research applications. It has been used to study the structure and function of enzymes, including cytochrome P450, as well as to investigate the mechanism of action of drugs and other compounds. 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione has also been used as an inhibitor of certain enzymes, such as cytochrome P450, and as a fluorescent probe for studying the structure and dynamics of proteins.
Wirkmechanismus
The mechanism of action of 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione is not fully understood. However, it is believed to interact with enzymes through a covalent bond, forming a stable adduct with the enzyme. This adduct is then able to inhibit the enzyme's activity. 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione is also thought to interact with proteins through hydrogen bonding, which may be involved in its fluorescent properties.
Biochemische Und Physiologische Effekte
2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione can inhibit the activity of certain enzymes, such as cytochrome P450. It has also been shown to interact with proteins, potentially affecting their structure and dynamics. In vivo studies have demonstrated that 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione can reduce inflammation and improve wound healing in mice.
Vorteile Und Einschränkungen Für Laborexperimente
2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione has several advantages for use in laboratory experiments. It is a versatile compound that can be used as a substrate or inhibitor in biochemical and physiological studies. It is also relatively easy to synthesize and is relatively stable in solution. However, it is important to note that 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione is a potentially toxic compound and should be handled with care.
Zukünftige Richtungen
The potential future directions for the use of 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione in scientific research are numerous. It could be used to further study the structure and function of enzymes, as well as the mechanism of action of drugs and other compounds. It could also be used to study the structure and dynamics of proteins, as well as to develop new inhibitors of enzymes. Additionally, 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione could be used to study the biochemical and physiological effects of compounds in vivo, as well as to develop new therapeutic agents.
Eigenschaften
IUPAC Name |
6,19-bis(3-aminopropoxy)heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1,3(8),4,6,10,12,14(28),15(27),16(21),17,19,23,25-tridecaene-9,22-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N2O4/c35-13-3-15-39-19-10-12-22-27(17-19)33(37)25-7-1-5-23-29-21-11-9-20(40-16-4-14-36)18-28(21)34(38)26-8-2-6-24(32(26)29)30(22)31(23)25/h1-2,5-12,17-18H,3-4,13-16,35-36H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYICBWZRQDSNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C4=C(C=C(C=C4)OCCCN)C(=O)C5=CC=CC(=C53)C6=C2C(=C1)C(=O)C7=C6C=CC(=C7)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440942 | |
| Record name | NIR-628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione | |
CAS RN |
243670-16-8 | |
| Record name | NIR-628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIR-628 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



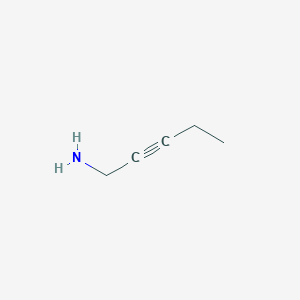
![{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid](/img/structure/B1624328.png)
